molecular formula C9H9ClO3 B13456656 (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B13456656
M. Wt: 200.62 g/mol
InChI Key: YQIGIEVCXCQRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 2nd position of the benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with chlorinating agents to introduce the chloro group at the 8th position. This is followed by the introduction of the methanol group at the 2nd position through a series of reactions involving intermediates such as epoxides or alcohols. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methanol addition processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium azide or thiourea are employed under conditions such as reflux in polar solvents.

Major Products Formed

    Oxidation: Formation of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)formaldehyde or (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)carboxylic acid.

    Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

    Substitution: Formation of (8-Amino-2,3-dihydro-1,4-benzodioxin-2-yl)methanol or (8-Thio-2,3-dihydro-1,4-benzodioxin-2-yl)methanol.

Scientific Research Applications

(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and the methanol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
  • (8-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
  • (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)(2,6-difluorophenyl)methanol

Uniqueness

(8-Chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the specific positioning of the chloro and methanol groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9ClO3/c10-7-2-1-3-8-9(7)13-6(4-11)5-12-8/h1-3,6,11H,4-5H2

InChI Key

YQIGIEVCXCQRAE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC=C2Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.